

Application Note: High-Content Imaging of Cellular Responses to Idetrexed Trisodium

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Compound of Interest

Compound Name: *Idetrexed trisodium*

Cat. No.: *B580062*

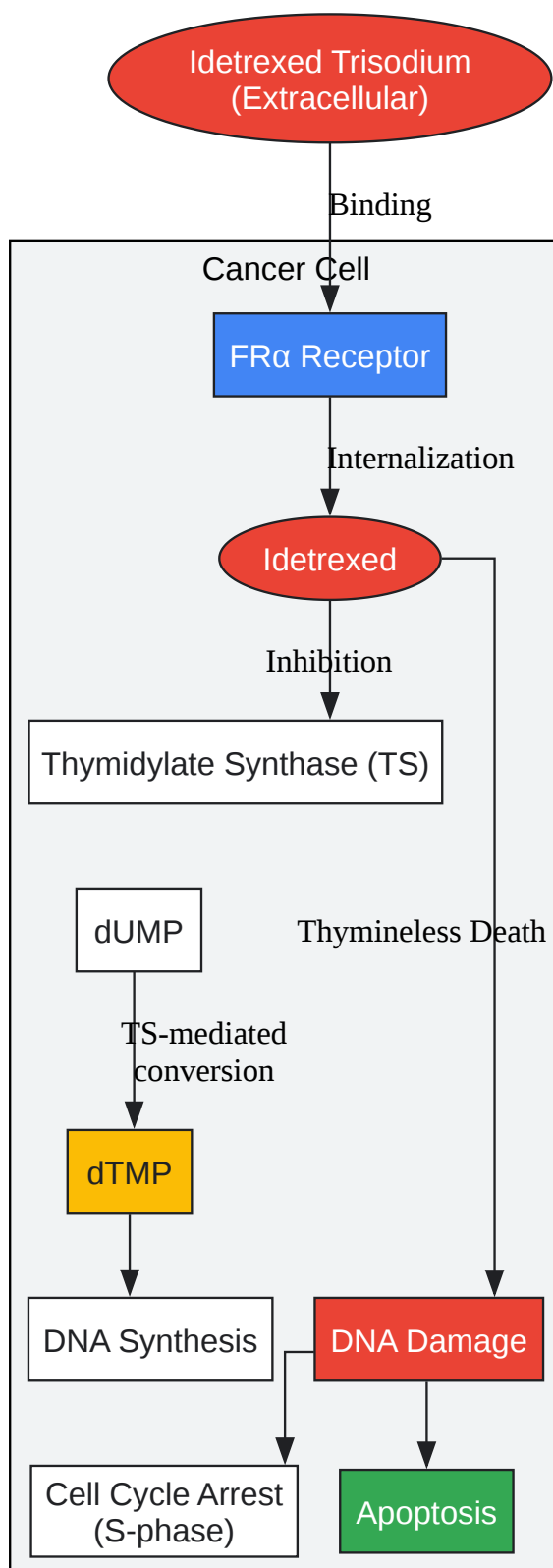
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Introduction

Idetrexed trisodium is a novel small-molecule antifolate that acts as a potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a critical enzyme in the de novo synthesis of pyrimidines, essential for DNA replication and repair.[4][5] By inhibiting TS, **Idetrexed trisodium** disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[4] A key feature of Idetrexed is its targeted delivery mechanism; it selectively enters cells overexpressing the alpha-folate receptor (FR α), which is a common characteristic of various solid tumors, including ovarian and lung cancers.[2][3][4] This targeted approach aims to enhance efficacy while minimizing off-target toxicity.[4]

High-content imaging (HCI) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in individual cells and cell populations.[6][7][8][9][10] This application note provides detailed protocols for using high-content imaging to assess the cellular effects of **Idetrexed trisodium** treatment, focusing on cytotoxicity, apoptosis, DNA damage, and cell cycle progression. The described methods enable researchers and drug development professionals to perform robust, quantitative analysis of the compound's mechanism of action in a high-throughput format.[11][12][13]

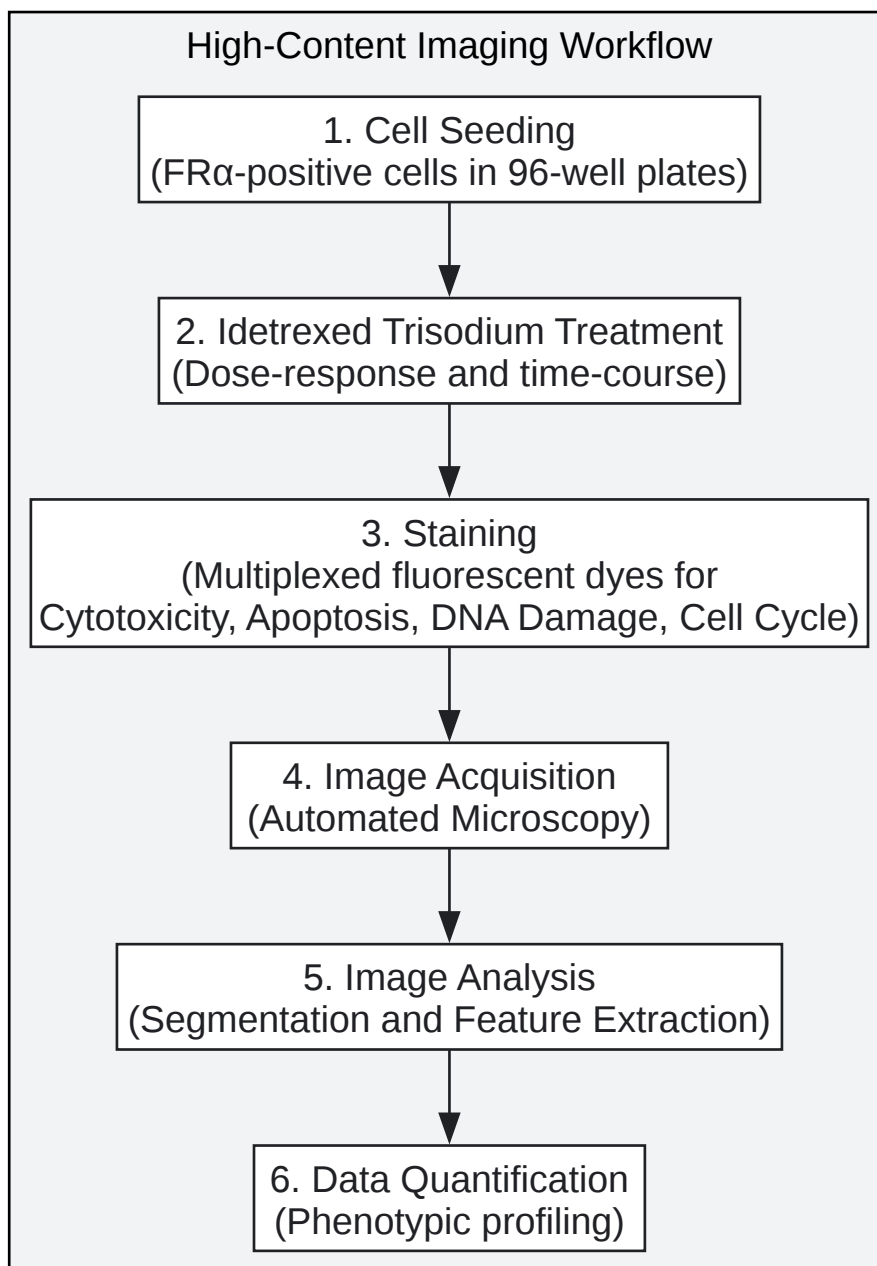
Signaling Pathway of Idetrexed Trisodium



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Caption: Mechanism of action of **Idetrexed trisodium**.

Experimental Workflow



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Caption: Experimental workflow for high-content imaging analysis.

Materials and Methods

Cell Culture and Treatment

FR α -expressing human ovarian cancer cells (e.g., IGROV-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For high-content imaging, cells are seeded into 96-well, black-walled, clear-bottom microplates at a density of 5,000 cells per well and allowed to adhere for 24 hours.^[14] **Idetrexed trisodium** is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 μ M) and added to the cells. A vehicle control (e.g., DMSO or saline) is also included. Cells are incubated with the compound for various time points (e.g., 24, 48, and 72 hours).

High-Content Imaging Protocols

1. Multiplexed Cytotoxicity and Apoptosis Assay

This protocol allows for the simultaneous assessment of cell viability, cytotoxicity, and apoptosis induction.

- Reagents:
 - Hoechst 33342 (for nuclear staining and cell counting)
 - CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis detection)
 - A cell-impermeant dye such as Propidium Iodide (PI) or TO-PRO-3 (for cytotoxicity)
 - Phosphate-buffered saline (PBS)
 - Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Protocol:
 - Following treatment with **Idetrexed trisodium**, add the CellEvent™ Caspase-3/7 Green Detection Reagent to each well and incubate for 30-60 minutes at 37°C.^[15]
 - Add Hoechst 33342 and the cytotoxicity dye to each well and incubate for an additional 15-30 minutes at 37°C.
 - Wash the cells gently with PBS.

- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Acquire images using a high-content imaging system with appropriate filter sets for each fluorescent dye.

2. DNA Damage (γH2AX) and Cell Cycle Assay

This protocol quantifies DNA double-strand breaks and determines the cell cycle phase of individual cells.

- Reagents:
 - Hoechst 33342 (for DNA content and nuclear staining)
 - Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
 - Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
 - Fixation solution (4% paraformaldehyde)
 - Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
 - Blocking buffer (e.g., 5% bovine serum albumin in PBS)
- Protocol:
 - After **Idetrexed trisodium** treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
 - Wash twice with PBS.
 - Permeabilize the cells with 0.25% Triton™ X-100 for 10 minutes.
 - Wash twice with PBS.
 - Block non-specific antibody binding with blocking buffer for 1 hour.

- Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
- Wash three times with PBS.
- Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Wash three times with PBS.
- Acquire images using a high-content imaging system.

Image Acquisition and Analysis

Images are acquired using an automated high-content imaging system (e.g., Thermo Scientific CellInsight™ CX7 or Molecular Devices ImageXpress® Micro).[13] Typically, 4-9 sites per well are imaged using a 10x or 20x objective. Image analysis is performed using dedicated software (e.g., HCS Studio™ Cell Analysis Software or MetaXpress®). The analysis workflow generally includes:

- Image Segmentation: Nuclei are identified and segmented based on the Hoechst 33342 signal. The cytoplasm can be defined by a ring region around the nucleus.[16]
- Feature Extraction: A wide range of cellular features are quantified for each cell, including:
 - Cell Count: Total number of nuclei.
 - Apoptosis: Intensity of the Caspase-3/7 signal within the cytoplasm.
 - Cytotoxicity: Intensity of the PI or TO-PRO-3 signal in the nucleus.
 - DNA Damage: Number and intensity of γH2AX foci within the nucleus.[17][18]
 - Cell Cycle: Integrated nuclear intensity of the Hoechst 33342 signal to classify cells into G0/G1, S, and G2/M phases.

Results

The following tables present representative quantitative data from high-content imaging analysis of IGROV-1 cells treated with **Idetrexed trisodium** for 48 hours.

Table 1: Cytotoxicity and Apoptosis

Idetrexed (nM)	Cell Count (% of Control)	Apoptotic Cells (%)	Cytotoxic Cells (%)
0 (Vehicle)	100.0 ± 5.2	3.1 ± 0.8	1.5 ± 0.4
0.1	95.3 ± 4.8	5.2 ± 1.1	1.8 ± 0.5
1	78.1 ± 6.1	15.8 ± 2.3	3.5 ± 0.9
10	52.4 ± 5.5	45.3 ± 4.1	8.2 ± 1.5
100	28.9 ± 3.9	68.7 ± 5.6	15.4 ± 2.1
1000	15.2 ± 2.8	75.2 ± 6.3	22.8 ± 3.0

Table 2: DNA Damage and Cell Cycle Analysis

Idetrexed (nM)	Average γH2AX Foci per Cell	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
0 (Vehicle)	1.2 ± 0.3	55.4 ± 3.1	28.9 ± 2.5	15.7 ± 1.9
0.1	2.5 ± 0.6	53.1 ± 2.9	30.5 ± 2.8	16.4 ± 2.0
1	8.7 ± 1.5	45.2 ± 3.5	42.1 ± 3.1	12.7 ± 1.8
10	25.4 ± 3.8	30.1 ± 2.8	58.3 ± 4.2	11.6 ± 1.5
100	48.9 ± 5.1	25.8 ± 2.5	65.1 ± 5.0	9.1 ± 1.3
1000	55.3 ± 6.2	22.4 ± 2.1	68.9 ± 5.5	8.7 ± 1.1

Discussion

The high-content imaging data demonstrates that **Idetrexed trisodium** induces a dose-dependent decrease in cell viability in FR α -positive IGROV-1 cells. This reduction in cell number is accompanied by a significant increase in the percentage of apoptotic and cytotoxic cells, confirming the cell-killing activity of the compound.

Furthermore, the analysis of DNA damage and cell cycle progression provides mechanistic insights into the action of Idetrexed. Treatment with Idetrexed leads to a marked increase in the formation of γ H2AX foci, a biomarker for DNA double-strand breaks. This is consistent with the inhibition of thymidylate synthase, which leads to imbalances in the nucleotide pool and subsequent DNA damage. The cell cycle analysis reveals a significant accumulation of cells in the S phase, indicating that Idetrexed effectively stalls DNA replication.

In conclusion, high-content imaging provides a robust and multiparametric approach to characterize the cellular effects of **Idetrexed trisodium**. The detailed quantitative data on cytotoxicity, apoptosis, DNA damage, and cell cycle arrest obtained from these assays are invaluable for understanding the compound's mechanism of action and for its further development as a targeted cancer therapeutic.

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